rac 10,14-dimethylpentadecyl isobutyrate
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Overview
Description
rac 10,14-dimethylpentadecyl isobutyrate is a chemical compound with the molecular formula C21H42O2 and a molecular weight of 326.5570 g/mol . It is known for its role as a female sex pheromone in certain insect species, particularly the tea tussock moth (Euproctis pseudoconspersa) . This compound is used in various scientific research applications due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 10,14-dimethylpentadecyl isobutyrate typically involves the esterification of 10,14-dimethylpentadecanol with isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
rac 10,14-dimethylpentadecyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the reagents used.
Scientific Research Applications
rac 10,14-dimethylpentadecyl isobutyrate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Acts as a sex pheromone in insect behavior studies, particularly in the tea tussock moth.
Medicine: Investigated for its potential use in developing pheromone-based pest control methods.
Industry: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of rac 10,14-dimethylpentadecyl isobutyrate involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a series of neural responses that lead to behavioral changes, such as attraction or mating behavior . The molecular targets include olfactory receptor neurons, which are part of the insect’s sensory system .
Comparison with Similar Compounds
Similar Compounds
14-Methylpentadecyl isobutyrate: Another insect pheromone with similar structure and function.
10,14-Dimethylpentadecanol: The alcohol precursor used in the synthesis of rac 10,14-dimethylpentadecyl isobutyrate.
Uniqueness
This compound is unique due to its specific role as a sex pheromone in the tea tussock moth. Its structure allows it to interact with olfactory receptors in a highly specific manner, making it a valuable compound for studying insect behavior and developing pheromone-based pest control strategies .
Properties
IUPAC Name |
10,14-dimethylpentadecyl 2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUUVFYXSHQOIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718905 |
Source
|
Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158442-03-6 |
Source
|
Record name | 10,14-Dimethylpentadecyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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